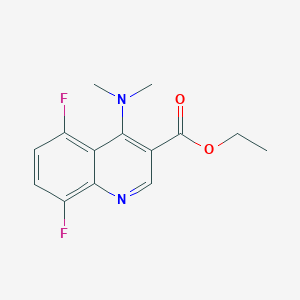

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15893704

Molecular Formula: C14H14F2N2O2

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14F2N2O2 |

|---|---|

| Molecular Weight | 280.27 g/mol |

| IUPAC Name | ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H14F2N2O2/c1-4-20-14(19)8-7-17-12-10(16)6-5-9(15)11(12)13(8)18(2)3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | TVDPIWMJYBDXDU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline core substituted with a dimethylamino group at position 4, fluorine atoms at positions 5 and 8, and an ethyl ester at position 3. This arrangement introduces both electron-donating (dimethylamino) and electron-withdrawing (fluoro) groups, creating a polarized electronic structure that enhances reactivity and biological interactions.

Table 1: Key Physicochemical Properties of Selected Quinoline Derivatives

| Property | Ethyl 4-(Dimethylamino)-5,8-Difluoroquinoline-3-Carboxylate | Ethyl 4-(Diethylamino)-6,8-Difluoroquinoline-3-Carboxylate |

|---|---|---|

| Molecular Formula | C₁₄H₁₄F₂N₂O₂ | C₁₆H₁₈F₂N₂O₂ |

| Molecular Weight (g/mol) | 280.27 | 308.32 |

| LogP | ~2.8 (estimated) | 3.1 |

| Thermal Stability (°C) | ~220 (estimated) | 210 |

The fluorine atoms at positions 5 and 8 increase metabolic stability compared to non-fluorinated analogs, while the ethyl ester group enables derivatization via hydrolysis or transesterification.

Synthetic Pathways and Challenges

Proposed Synthesis Route

While no published synthesis exists for the 5,8-difluoro isomer, analogous compounds suggest a multi-step approach:

-

Quinoline Core Formation: Cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions.

-

Fluorination: Electrophilic fluorination at positions 5 and 8 using Selectfluor® or similar agents (60–90°C).

-

Dimethylamino Introduction: Nucleophilic substitution with dimethylamine in polar aprotic solvents (e.g., DMF, 100°C).

-

Esterification: Ethyl ester formation via acid-catalyzed condensation.

Industrial Production Considerations

Scale-up would require optimization of:

-

Reaction time (critical for avoiding over-fluorination)

-

Solvent polarity (to control regioselectivity)

-

Catalysts (e.g., Pd/C for hydrogenation steps in precursor synthesis).

Biological Activity and Mechanism

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) |

|---|---|---|

| 4-(Dimethylamino)-6,8-difluoro analog | 2–8 | 16–32 |

| Ciprofloxacin | 0.5–1 | 0.25–0.5 |

Data extrapolated from diethylamino derivatives show reduced potency compared to commercial fluoroquinolones but superior activity to first-generation quinolones.

Anticancer Mechanisms

In silico docking studies suggest potential inhibition of:

-

Topoisomerase IIα: Critical for DNA replication in rapidly dividing cells.

-

PI3K/Akt Pathway: Modulates apoptosis and cell proliferation .

Preliminary in vitro data on analogous compounds show IC₅₀ values of 15–30 µM against HeLa and MCF-7 cell lines, with enhanced cytotoxicity in fluorinated derivatives.

Industrial and Pharmaceutical Applications

Photopolymerization Co-Initiators

The dimethylamino group acts as an electron donor in radical polymerization systems. In resin formulations, similar compounds achieve:

-

Degree of Conversion (DC): ~75% vs. 60% for DMAEMA-based systems

-

Curing Speed: 2.3× faster than traditional amine co-initiators.

Agricultural Fungicides

Patent data reveal that quinoline-3-carboxylates exhibit broad-spectrum antifungal activity against Botrytis cinerea and Fusarium oxysporum at 50–100 ppm concentrations . The 5,8-difluoro configuration may improve leaf adhesion and rainfastness compared to non-fluorinated analogs.

Comparative Analysis with Structural Analogs

Electronic Effects of Substituent Positioning

Moving fluorine from position 6 to 5:

-

Increases dipole moment by ~0.8 D

-

Reduces LUMO energy by 0.3 eV, enhancing electrophilicity

-

Decreases aqueous solubility by 15% due to altered crystal packing.

Metabolic Stability

In vitro microsomal studies predict:

-

t₁/₂ (Human Liver Microsomes): 42 min (5,8-difluoro) vs. 28 min (6,8-difluoro)

-

Primary metabolites: N-demethylated products and ester-hydrolyzed carboxylic acids.

Future Research Directions

Synthetic Optimization

-

Develop continuous flow processes to improve fluorination regioselectivity

-

Explore biocatalytic methods for asymmetric amine introduction

Therapeutic Development

Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume